![molecular formula C42H54N10O18S4 B570153 头孢泊肟酯 4,7-seco-二聚体 CAS No. 947692-16-2](/img/structure/B570153.png)
头孢泊肟酯 4,7-seco-二聚体
描述
Cefpodoxime Proxetil 4,7-seco-Dimer is a derivative of cefpodoxime proxetil, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Cefpodoxime proxetil is a prodrug that is converted into its active form, cefpodoxime, in the body. The 4,7-seco-Dimer variant is a specific structural modification aimed at enhancing its pharmacological properties .
科学研究应用
Pharmacological Properties
- Chemical Structure : The chemical formula for cefpodoxime proxetil 4,7-seco-dimer is with a molecular weight of 1115.19 g/mol .
- Absorption and Distribution : Cefpodoxime proxetil is well absorbed from the gastrointestinal tract, with approximately 50% of the administered dose being absorbed systemically. It has a half-life ranging from 1.9 to 3.7 hours, allowing for twice-daily dosing .
- Spectrum of Activity : Cefpodoxime is resistant to many beta-lactamases and shows effectiveness against common pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli.
Clinical Applications
Cefpodoxime proxetil 4,7-seco-dimer's primary application lies in its association with cefpodoxime's therapeutic use. Below are detailed applications based on clinical studies:
Respiratory Tract Infections
Cefpodoxime proxetil is commonly prescribed for acute otitis media, pharyngitis, and sinusitis. Studies have shown its efficacy comparable to other antibiotics like amoxicillin and ceftriaxone in treating these conditions .
Infection Type | Treatment Comparison | Efficacy |
---|---|---|
Acute Otitis Media | Cefpodoxime vs Amoxicillin | Comparable outcomes |
Pharyngitis | Cefpodoxime vs Phenoxymethylpenicillin | Comparable outcomes |
Sinusitis | Cefpodoxime vs Amoxicillin + Clavulanic | Comparable outcomes |
Urinary Tract Infections
The drug demonstrates significant efficacy against urinary pathogens. It has been shown to achieve high concentrations in urine, making it suitable for treating uncomplicated urinary tract infections .
Skin and Soft Tissue Infections
Cefpodoxime proxetil has been effective in treating skin infections caused by Staphylococcus aureus and Streptococcus pyogenes. Clinical trials indicate that higher doses yield better outcomes in skin structure infections .
Study on Efficacy in Pneumonia
A clinical trial involving hospitalized patients with bronchopneumonia indicated that a single oral dose of cefpodoxime was as effective as parenteral ceftriaxone. This study highlighted the potential for oral antibiotics in managing severe infections without requiring hospitalization .
Comparative Study on Skin Infections
In a comparative analysis of cefpodoxime proxetil against other beta-lactams for skin infections, the results showed that patients treated with cefpodoxime had similar recovery rates but reported fewer side effects compared to those on traditional therapies .
作用机制
Target of Action
Cefpodoxime Proxetil 4,7-seco-Dimer, also known as 5ASX8BNW7D, is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . PBPs play a crucial role in the final stages of constructing the bacterial cell wall, which is essential for bacterial growth and survival .
Mode of Action
The active metabolite of Cefpodoxime Proxetil 4,7-seco-Dimer binds preferentially to penicillin-binding protein 3 . This binding inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . The inhibition of cell wall synthesis leads to instability of the bacterial cell wall and eventually causes cell lysis and death .
Biochemical Pathways
The action of Cefpodoxime Proxetil 4,7-seco-Dimer affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the function of PBPs, it disrupts the cross-linking of peptidoglycan chains, a critical process in cell wall biosynthesis . This disruption leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .
Pharmacokinetics
Cefpodoxime Proxetil 4,7-seco-Dimer is a prodrug, which means it is inactive in its administered form and is converted into its active form, cefpodoxime, in the body . It is absorbed from the gastrointestinal tract and de-esterified to cefpodoxime . Approximately 50% of the administered dose is absorbed systemically . Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of cefpodoxime in vivo .
Result of Action
The result of Cefpodoxime Proxetil 4,7-seco-Dimer’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it causes the bacterial cells to become unstable and undergo lysis . This effectively stops the infection and allows the immune system to clear the remaining bacteria.
Action Environment
The action of Cefpodoxime Proxetil 4,7-seco-Dimer can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food. The extent of absorption (mean AUC) and the mean peak plasma concentration increased when film-coated tablets were administered with food . , indicating that temperature and exposure to air could affect its stability and efficacy.
生化分析
Biochemical Properties
Cefpodoxime Proxetil 4,7-seco-Dimer plays a significant role in biochemical reactions. It is a prodrug that is absorbed and de-esterified by the intestinal mucosa to its active metabolite, cefpodoxime
Cellular Effects
The effects of Cefpodoxime Proxetil 4,7-seco-Dimer on various types of cells and cellular processes are primarily related to its antimicrobial activity. As a cephalosporin antibiotic, it is effective against most Gram-positive and Gram-negative bacteria . It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell death .
Molecular Mechanism
The mechanism of action of Cefpodoxime Proxetil 4,7-seco-Dimer involves its conversion to cefpodoxime, which inhibits bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in cell lysis due to the activity of bacterial cell wall autolytic enzymes .
Metabolic Pathways
Cefpodoxime Proxetil 4,7-seco-Dimer is involved in metabolic pathways as a prodrug. It is absorbed and de-esterified by the intestinal mucosa to its active metabolite, cefpodoxime
Transport and Distribution
The transport and distribution of Cefpodoxime Proxetil 4,7-seco-Dimer within cells and tissues occur through absorption from the gastrointestinal tract and de-esterification to its active metabolite, cefpodoxime
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cefpodoxime Proxetil 4,7-seco-Dimer involves multiple steps, starting from the basic cephalosporin nucleus. The process typically includes:
Formation of the cephalosporin core: This involves the cyclization of a β-lactam ring with a dihydrothiazine ring.
Introduction of side chains: Specific side chains are introduced to enhance the antibacterial activity. This step often involves acylation reactions.
Formation of the 4,7-seco-Dimer: This involves a specific cleavage and reformation of bonds in the cephalosporin core to create the 4,7-seco structure.
Industrial Production Methods
Industrial production of Cefpodoxime Proxetil 4,7-seco-Dimer follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Cefpodoxime Proxetil 4,7-seco-Dimer undergoes various chemical reactions, including:
Hydrolysis: Conversion of the prodrug to its active form, cefpodoxime.
Oxidation and reduction: These reactions can modify the side chains, affecting the compound’s activity.
Substitution reactions: Introduction of different functional groups to enhance activity or stability.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or enzymatic conditions.
Oxidation: Commonly uses reagents like hydrogen peroxide or potassium permanganate.
Substitution: Often involves nucleophilic reagents under basic conditions.
Major Products
The major product of hydrolysis is cefpodoxime, the active antibacterial agent. Other reactions may yield various derivatives with modified antibacterial properties .
相似化合物的比较
Similar Compounds
Cefpodoxime Proxetil: The parent compound, without the 4,7-seco modification.
Cefixime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftriaxone: A widely used third-generation cephalosporin with a longer half-life.
Uniqueness
Cefpodoxime Proxetil 4,7-seco-Dimer is unique due to its specific structural modification, which may offer enhanced pharmacokinetic properties and antibacterial activity compared to its parent compound and other cephalosporins .
生物活性
Cefpodoxime proxetil 4,7-seco-dimer is a prodrug of cefpodoxime, a third-generation cephalosporin antibiotic. This compound exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, making it a valuable therapeutic option in treating various infections. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
Cefpodoxime proxetil 4,7-seco-dimer has the molecular formula and a molecular weight of approximately 1,115.2 g/mol. The compound is characterized by its stability against common beta-lactamases, which enhances its effectiveness against resistant bacterial strains.
Cefpodoxime acts primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), particularly PBP 3, thereby disrupting the peptidoglycan layer essential for bacterial integrity and survival. This mechanism leads to bactericidal effects against susceptible organisms .
Pharmacodynamics
Cefpodoxime exhibits a broad spectrum of activity:
- Gram-positive bacteria : Effective against Staphylococcus aureus (methicillin-susceptible strains) and Streptococcus pneumoniae.
- Gram-negative bacteria : Active against Escherichia coli, Haemophilus influenzae, and Klebsiella pneumoniae, among others.
The drug is notably effective in the presence of certain beta-lactamases, allowing it to overcome resistance mechanisms that affect other antibiotics .
Pharmacokinetics
- Absorption : After oral administration, cefpodoxime proxetil is absorbed from the gastrointestinal tract and converted into its active form, cefpodoxime. Approximately 50% of the administered dose is absorbed systemically .
- Distribution : Cefpodoxime achieves significant concentrations in tissues such as lung and tonsil tissue, maintaining levels above the minimum inhibitory concentration (MIC) for relevant pathogens for several hours post-dosing .
- Half-life : The elimination half-life ranges from 2.09 to 2.84 hours in healthy subjects, allowing for convenient dosing schedules .
- Excretion : About 29% to 33% of the drug is excreted unchanged in urine within 12 hours after administration .
Clinical Efficacy
Clinical studies have demonstrated that cefpodoxime is comparable in efficacy to other antibiotics like amoxicillin and ceftriaxone for treating respiratory infections, urinary tract infections, and skin infections. It has been shown to be effective in both adult and pediatric populations .
Case Studies
-
Pharyngotonsillitis Treatment :
- A study compared cefpodoxime proxetil (100 mg twice daily) with phenoxymethylpenicillin and found similar clinical cure rates.
- Patients showed significant improvement with reduced symptoms within a few days of treatment.
-
Bronchopneumonia :
- Cefpodoxime was administered to hospitalized patients at risk due to underlying conditions.
- Results indicated that it was as effective as parenteral ceftriaxone, with patients showing marked clinical improvement.
- Pediatric Use :
Adverse Effects
Cefpodoxime is generally well tolerated; however, some adverse effects include:
属性
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-[(2R)-5-(methoxymethyl)-4-(1-propan-2-yloxycarbonyloxyethoxycarbonyl)-3,6-dihydro-2H-1,3-thiazin-2-yl]acetyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N10O18S4/c1-17(2)65-41(59)69-19(5)67-37(57)25-21(11-61-7)13-71-34(48-25)28(46-31(53)26(50-63-9)23-15-73-39(43)44-23)33(55)49-40-45-24(16-74-40)27(51-64-10)32(54)47-29-35(56)52-30(22(12-62-8)14-72-36(29)52)38(58)68-20(6)70-42(60)66-18(3)4/h15-20,28-29,34,36,48H,11-14H2,1-10H3,(H2,43,44)(H,46,53)(H,47,54)(H,45,49,55)/b50-26-,51-27-/t19?,20?,28-,29-,34-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMMKKXXPLMCPK-XHLZYGRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC(N1)C(C(=O)NC2=NC(=CS2)C(=NOC)C(=O)NC3C4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)C(=NOC)C5=CSC(=N5)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@@H](N1)[C@@H](C(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)/C(=N\OC)/C5=CSC(=N5)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N10O18S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1115.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947692-16-2 | |
Record name | Cefpodoxime proxetil 4,7-seco-dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFPODOXIME PROXETIL 4,7-SECO-DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASX8BNW7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。